C.I. Direct Green 26, pentasodium salt

描述

C.I. Direct Green 26, pentasodium salt, is a synthetic dye belonging to the class of sulfonated anthraquinone dyes. It is commonly used in the textile and paper industries to impart a green color to various materials. The compound appears as a dark green powder and is soluble in water but insoluble in organic solvents .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Direct Green 26, pentasodium salt, involves multiple steps:

Diazotization: 4-Nitrobenzenamine is diazotized and then coupled with 2-Hydroxybenzoic acid.

Reduction: The nitro group is reduced to an amino group.

Condensation: The resulting compound is condensed with 2,4,6-Trichloro-1,3,5-triazine and aniline.

Industrial Production Methods

Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Preparation: Ensuring the purity and availability of raw materials like 4-Nitrobenzenamine, 2-Hydroxybenzoic acid, and 2,4,6-Trichloro-1,3,5-triazine.

Reaction Control: Maintaining optimal reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity.

Purification: The final product is purified through filtration, washing, and drying to obtain the desired dye.

化学反应分析

Types of Reactions

C.I. Direct Green 26, pentasodium salt, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the azo groups to amines.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like zinc and ammonia are used.

Substitution: Nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the dye.

Reduction: Amines and other reduced forms of the dye.

Substitution: Substituted derivatives with different functional groups.

科学研究应用

C.I. Direct Green 26, pentasodium salt, has several scientific research applications:

Chemistry: Used as a dye in various chemical reactions and processes.

Biology: Employed in staining techniques for biological specimens.

Medicine: Investigated for its potential cytotoxic effects on human leukemia cells, suggesting possible applications in cancer therapy.

Industry: Widely used in the textile and paper industries for dyeing and printing purposes.

作用机制

The mechanism of action of C.I. Direct Green 26, pentasodium salt, involves the binding of dye molecules to the fibers of the material being dyed. This binding results in the desired coloration. In biological applications, the compound inhibits the process of chondroitin sulfate biosynthesis in cartilage degradation, which has been suggested as a possible treatment for osteoarthritis and other joint diseases .

相似化合物的比较

Similar Compounds

- C.I. Direct Green 1

- C.I. Direct Green 6

- C.I. Direct Green 8

Uniqueness

C.I. Direct Green 26, pentasodium salt, is unique due to its specific molecular structure, which includes multiple sulfonate groups that enhance its solubility in water. This property makes it particularly suitable for applications in aqueous environments, such as textile dyeing and biological staining .

生物活性

C.I. Direct Green 26, pentasodium salt, is a synthetic dye commonly used in various applications, including textiles and food. Understanding its biological activity is crucial for assessing its safety and potential health impacts. This article reviews the biological activity of C.I. Direct Green 26, focusing on its mechanisms of action, toxicity, and relevant case studies.

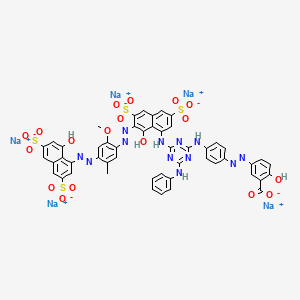

C.I. Direct Green 26 is classified as an azo dye, characterized by its vivid green color. The pentasodium salt form enhances its solubility in water, making it suitable for various applications. Its chemical structure can be summarized as follows:

- Chemical Formula : C₁₄H₉N₄Na₅O₈S₂

- Molecular Weight : 493.42 g/mol

- CAS Number : 12217-64-0

The biological activity of C.I. Direct Green 26 primarily involves its interaction with cellular components, which can lead to various physiological effects:

- Cellular Uptake : The dye can penetrate cell membranes, potentially affecting cell viability and function.

- Reactive Oxygen Species (ROS) Generation : Studies indicate that azo dyes can induce oxidative stress by generating ROS, which can damage cellular components such as DNA and proteins.

- Genotoxicity : There is evidence suggesting that C.I. Direct Green 26 may possess genotoxic properties, leading to DNA damage.

Toxicological Profile

The toxicological assessment of C.I. Direct Green 26 has revealed several critical findings:

- Acute Toxicity : The dye exhibits low acute toxicity levels in animal models, with LD50 values indicating minimal risk at low concentrations.

- Chronic Exposure Effects : Long-term exposure studies suggest potential carcinogenic effects due to DNA interactions and oxidative stress .

- Environmental Impact : Ecotoxicological studies indicate that the dye may pose risks to aquatic life due to its persistence and toxicity .

Case Study 1: Genotoxicity Assessment

A study conducted by Wang et al. evaluated the genotoxic effects of several azo dyes, including C.I. Direct Green 26. The researchers utilized the comet assay to assess DNA damage in human lymphocytes exposed to varying concentrations of the dye. Results indicated significant DNA strand breaks at concentrations above 50 µg/mL, suggesting a dose-dependent relationship between exposure and genotoxicity .

Case Study 2: Oxidative Stress Induction

Another study investigated the oxidative stress response in liver cells exposed to C.I. Direct Green 26. The findings demonstrated a marked increase in ROS levels and a decrease in antioxidant enzyme activity (e.g., catalase and superoxide dismutase) at concentrations exceeding 100 µg/mL. This suggests that the dye can disrupt cellular redox balance, leading to potential hepatotoxicity .

Table 1: Summary of Toxicological Findings

| Parameter | Value/Observation |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| Genotoxicity (Comet Assay) | Significant DNA damage at >50 µg/mL |

| ROS Generation | Increased at >100 µg/mL |

| Antioxidant Activity | Decreased enzyme levels |

Table 2: Applications of C.I. Direct Green 26

| Application | Industry | Potential Risks |

|---|---|---|

| Textile Dyeing | Fashion/Textiles | Skin irritation, environmental persistence |

| Food Coloring | Food Industry | Allergic reactions, potential carcinogenicity |

| Cosmetic Products | Personal Care | Skin sensitization |

属性

IUPAC Name |

pentasodium;5-[[4-[[4-anilino-6-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H38N12O18S4.5Na/c1-24-14-36(41(80-2)23-35(24)59-61-38-21-32(82(71,72)73)15-25-16-33(83(74,75)76)22-40(64)43(25)38)60-62-45-42(84(77,78)79)18-26-17-31(81(68,69)70)20-37(44(26)46(45)65)53-50-55-48(51-27-6-4-3-5-7-27)54-49(56-50)52-28-8-10-29(11-9-28)57-58-30-12-13-39(63)34(19-30)47(66)67;;;;;/h3-23,63-65H,1-2H3,(H,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H3,51,52,53,54,55,56);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPJPKXFBLUBPI-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-])OC)N=NC4=C(C5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=NC(=NC(=N6)NC7=CC=C(C=C7)N=NC8=CC(=C(C=C8)O)C(=O)[O-])NC9=CC=CC=C9)O.[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H33N12Na5O18S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064305 | |

| Record name | C.I. Direct Green 26, pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1333.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6388-26-7 | |

| Record name | Chlorantine fast green bll | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006388267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-[4-[[4-[[8-hydroxy-7-[2-[4-[2-(8-hydroxy-3,6-disulfo-1-naphthalenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-, sodium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Green 26, pentasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-hydroxy-5-[[4-[[4-[[8-hydroxy-7-[[4-[(8-hydroxy-3,6-disulfo-1-naphthalenyl)azo]-2-methoxy-5-methylphenyl]azo]-3,6-disulfo-1-naphthalenyl]amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]phenyl]azo]-, pentasodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。